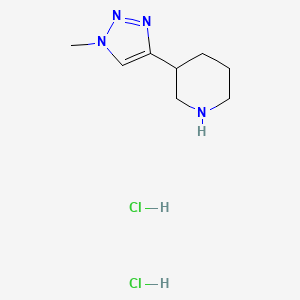

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

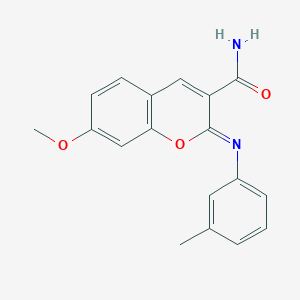

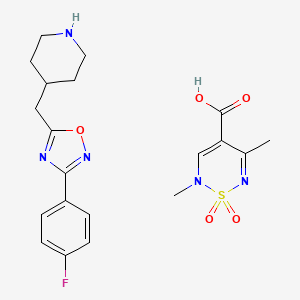

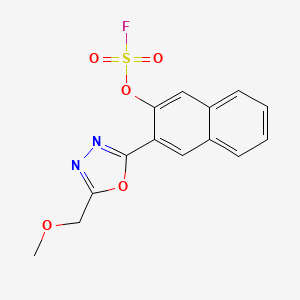

“3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” is a chemical compound that belongs to the class of 1,2,3-triazole analogs . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, is often accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a methyl group . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically characterized by the reactivity of the 1,2,3-triazole ring . The triazole ring can participate in various reactions, including click chemistry and Suzuki–Miyaura cross-coupling reactions .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Properties : Compounds containing 1H-1,2,3-triazol-4-yl and piperidine rings, including variants similar to 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, have demonstrated significant antimicrobial properties. A study highlighted the synthesis and strong antimicrobial activity of these derivatives, emphasizing their potential in combating microbial infections (Krolenko et al., 2016).

Muscarinic Activity

- Bioisosteres of Arecoline : Research into bioisosteres of arecoline, where the ester group is replaced by a 1,2,3-triazole-4-yl or a tetrazole-5-yl group, included the evaluation of compounds with piperidine derivatives. These studies explored the affinity and efficacy at muscarinic receptors, contributing to the understanding of their potential in treating neurological disorders (Moltzen et al., 1994).

Antibacterial Agents

- Fluoroquinolones Development : A series of fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties showed promising antibacterial activity. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains, offering insights into new antibacterial agents (Huang et al., 2010).

Antifungal Agents

- Antifungal Properties of Triazole Derivatives : Novel 1,2,4-triazole derivatives, including those with piperidine components, were synthesized and evaluated for their antifungal activities. This research contributes to the development of new antifungal agents, potentially useful in agriculture and medicine (Bektaş et al., 2007).

Serotonin Antagonism

- Serotonin Antagonist Activity : Compounds with piperidine and triazole derivatives have been studied for their 5-HT2 antagonist activity. This research is significant in exploring treatments for psychiatric and neurological disorders, such as depression and anxiety (Watanabe et al., 1992).

Synthesis Methods

- Novel Synthesis Approaches : Studies have been conducted on the synthesis of various (1H-azol-1-yl)piperidines, including methods that could potentially be applied to the synthesis of this compound. These methods contribute to the broader understanding of synthesizing such compounds for various applications (Shevchuk et al., 2012).

Future Directions

The future directions for the study of “3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” and similar compounds could include further exploration of their potential applications in biomedicinal, biochemical, and material sciences . Additionally, further studies could investigate their potential as enzyme inhibitors .

Mechanism of Action

Target of Action

Compounds with similar structures, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, have been found to stabilize cu (i) towards disproportionation and oxidation .

Mode of Action

Similar compounds have been found to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to be involved in the azide-acetylene cycloaddition , suggesting that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds are soluble in dmso and dmf , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that this compound might have similar effects.

Action Environment

Similar compounds are known to be stable at -20°c , suggesting that this compound might have similar stability characteristics.

Properties

IUPAC Name |

3-(1-methyltriazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOPAYBYGGZOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CCCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)